2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
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Overview
Description
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine and has a molecular formula of C11H21NO2.
Mechanism of Action
The mechanism of action of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is not fully understood. However, studies have shown that this compound has potent anti-inflammatory and antibacterial properties. It has been suggested that it works by inhibiting the activity of enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI). One potential direction is the further exploration of its potential applications in the treatment of cancer and other diseases. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic effects. Finally, the development of more soluble derivatives of this compound could expand its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, inflammation, and bacterial infections make it an important compound for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a cost-effective option for researchers. With continued research, this compound could have significant implications for various fields.
Synthesis Methods
The synthesis of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with isopropylamine. This reaction yields the desired compound in high yields and purity. Other methods include the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with other amines such as ethylamine or propylamine.
Scientific Research Applications
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a chiral building block in organic synthesis.
properties
CAS RN |
122717-18-4 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
InChI Key |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
synonyms |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Origin of Product |
United States |
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